molecular formula C27H30N6O2 B2838259 7-cinnamyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 898419-91-5

7-cinnamyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2838259
CAS No.: 898419-91-5
M. Wt: 470.577
InChI Key: BPVAZAMQOHZJIO-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-cinnamyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H30N6O2 and its molecular weight is 470.577. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Research into purine connected piperazine derivatives highlights their potential as novel inhibitors of Mycobacterium tuberculosis . These compounds were synthesized targeting MurB to disrupt the biosynthesis of peptidoglycan, demonstrating antiproliferative effects and promising activity against Mycobacterium tuberculosis H37Rv. The study suggests these derivatives could serve as a template for future development against tuberculosis, indicating potential antimicrobial applications for similar purine-piperazine compounds (Konduri et al., 2020).

Cardiovascular Activity

  • Another study synthesized 8-alkylamino derivatives of purine-2,6-dione and investigated their cardiovascular effects. Certain derivatives showed strong prophylactic antiarrhythmic activity and hypotensive activity, highlighting potential applications in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).

Antiviral and Antiasthmatic Properties

  • Research on diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp. identified compounds with modest antiviral activity against influenza A virus , offering insights into the development of antiviral agents (Wang et al., 2013).
  • Xanthene derivatives, including those related to purine-2,6-dione, have been explored for their antiasthmatic activity , suggesting potential applications in developing treatments for asthma (Bhatia et al., 2016).

Anticancer Potential

  • Piperazine derivatives were investigated for their antiproliferative effects and erythroid differentiation activity against K-562 human chronic myelogenous leukemia , indicating potential anticancer applications (Saab et al., 2013).

Properties

IUPAC Name

3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O2/c1-20-8-6-11-22(18-20)19-31-14-16-32(17-15-31)26-28-24-23(25(34)29-27(35)30(24)2)33(26)13-7-12-21-9-4-3-5-10-21/h3-12,18H,13-17,19H2,1-2H3,(H,29,34,35)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVAZAMQOHZJIO-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC4=C(N3CC=CC5=CC=CC=C5)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC4=C(N3C/C=C/C5=CC=CC=C5)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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